molecular formula C11H10N4 B1483092 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098050-97-4

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1483092
CAS RN: 2098050-97-4
M. Wt: 198.22 g/mol
InChI Key: NCJCEEYZFYWUEN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile (EPC) is a synthetic organic compound that has been studied for its potential medicinal properties. It is a member of a class of compounds known as pyrazole carbonitriles, which are known to have a wide range of applications in pharmaceutical and biomedical research.

Scientific Research Applications

Structural Analysis and Mechanistic Investigations

  • Crystal Structure Determination : The crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was obtained via X-ray crystallography, providing insight into the structural aspects of similar compounds (Liu, Chen, Sun, & Wu, 2013).

  • Reaction Mechanisms : A mechanistic investigation of the reaction of related pyrazole-carbonitriles with unsaturated carbonyl compounds offers insights into their reactivity and potential applications in synthetic chemistry (Liu, Chen, Sun, & Wu, 2013).

Synthesis and Heterocyclic Chemistry

  • Synthesis of Novel Compounds : The synthesis of various pyrazolo[3,4-b]pyridine derivatives, including those with substituted phenyl groups, demonstrates the chemical versatility and potential for creating new molecules for various applications (Khalifa, Al-Omar, & Ali, 2017).

  • Building Blocks in Heterocyclic Synthesis : The use of pyrazoles as building blocks in the synthesis of new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives highlights their utility in constructing complex heterocyclic systems (Harb, Abbas, & Mostafa, 2005).

Bioactive Compounds and Drug Synthesis

  • Antitumor and Antimicrobial Activities : The synthesis of pyrazolo[3,4-b]pyridine derivatives and their subsequent screening for antibacterial and antitumor activities suggest potential applications in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

  • Kinase Inhibitor Development : The development of a scalable synthesis route for BMS-986236, a potent kinase inhibitor, which includes a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative, showcases the compound's relevance in pharmaceutical research (Arunachalam et al., 2019).

properties

IUPAC Name

2-ethyl-5-pyridin-4-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-10(8-12)7-11(14-15)9-3-5-13-6-4-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJCEEYZFYWUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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